N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide
CAS No.: 941895-69-8
Cat. No.: VC4504460
Molecular Formula: C13H17N3O5
Molecular Weight: 295.295
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941895-69-8 |
|---|---|
| Molecular Formula | C13H17N3O5 |
| Molecular Weight | 295.295 |
| IUPAC Name | N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-4-nitrophenyl)oxamide |
| Standard InChI | InChI=1S/C13H17N3O5/c1-8-6-9(16(20)21)4-5-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) |
| Standard InChI Key | HMMFYDNTBRYYBI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO |
Introduction
Synthesis
The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the following steps:
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Preparation of Substituents:
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The hydroxyalkylamine (1-hydroxy-2-methylpropan-2-amine) and nitroaniline (2-methyl-4-nitroaniline) are synthesized or purchased as precursors.
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Formation of Oxalamide Core:
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React oxalyl chloride with the two amine groups (hydroxyalkylamine and nitroaniline) in a stepwise manner under controlled conditions.
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A base such as triethylamine is used to neutralize HCl formed during the reaction.
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Purification:
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The crude product is purified using recrystallization or chromatography techniques.
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This method ensures high purity and yield of the target compound.
Medicinal Chemistry
Oxalamides like this compound are often explored for their potential biological activities:
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Anti-inflammatory properties: The nitrophenyl group can interact with biological targets involved in inflammatory pathways.
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Antimicrobial activity: Nitroaromatic compounds are known for their ability to disrupt microbial processes.
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Hydrogen bonding potential: The oxalamide core may serve as a scaffold for enzyme inhibition or receptor binding.
Material Science
Due to its amphiphilic nature, this compound could be used in designing supramolecular assemblies or as a building block for advanced materials.
Hydrogen Bonding and Crystallography
Oxalamides are known for their ability to form extensive hydrogen-bonding networks, which influence their solid-state properties:
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Intramolecular hydrogen bonds stabilize the molecular conformation.
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Intermolecular hydrogen bonds contribute to crystal packing, potentially forming layered or chain-like structures.
Single-crystal X-ray diffraction studies would provide insights into the exact arrangement of this compound in the solid state.
Future Research Directions
Further research on N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide could focus on:
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Biological Testing: Screening for antimicrobial, anticancer, or anti-inflammatory activities.
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Derivatization: Modifying substituents to enhance solubility or bioavailability.
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Material Applications: Exploring its use in polymer chemistry or nanotechnology.
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